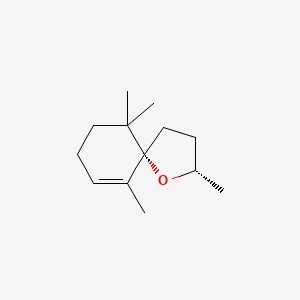

(+)-theaspirane a

Descripción general

Descripción

(+)-theaspirane a is a chemical compound belonging to the class of spiroketals. This compound is known for its unique structural properties and has been found to exhibit various biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (+)-theaspirane a typically involves the formation of the spiroketal structure through cyclization reactions. Specific synthetic routes and reaction conditions can vary, but they often involve the use of organometallic reagents and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Oxidative Transformations

Fungal species demonstrate significant capacity to oxidize (+)-theaspirane A through allylic and epoxide-mediated pathways:

Key oxidative products:

-

Theaspirone (31) : Formed via allylic oxidation at C-9 by Aspergillus niger and Rhizopus stolonifer, constituting >60% of reaction mixtures .

-

3-Acetoxy-theaspirane (32) : Acetylated derivative of theaspirone precursor, synthesized through enzymatic acetylation .

-

8,9-Dehydrotheaspirane precursor (34) : Produced by Nigrospora oryzae and Mortierella isabellina via multi-step oxidation involving hemiketal formation (28–50% yields) .

Reaction mechanisms:

-

Epoxidation : Initial 3,4-double bond epoxidation forms an unstable intermediate.

-

Hydration : Water addition opens the epoxide ring, yielding trans-dihydroxy derivatives .

-

Secondary oxidation : Alcohol groups oxidize to ketones (e.g., compound 29, 30) .

Multi-Step Fungal Biotransformations

Sequential reactions combine oxidation, reduction, and structural rearrangements:

Notable pathways:

-

Baeyer-Villiger oxidation : Converts ketones to lactones or esters (e.g., compound 35) .

-

1,3-Allyl transposition : Shifts tertiary hydroxy groups, forming unexpected acetate positions (e.g., compound 36) .

Fungal strain specificity:

| Fungus | Major Product | Yield (%) | Key Reaction Step |

|---|---|---|---|

| Aspergillus niger | Theaspirone (31) | 60–74 | Allylic oxidation |

| Nigrospora oryzae | Compound 34 | 28–50 | Hemiketal formation |

| Fusarium culmorum | 3-Keto derivatives | 58 | Multi-step oxidation |

Data derived from GC-MS and NMR analyses .

Synthetic Modifications

Chemical synthesis complements biocatalytic routes:

Acetylation:

Reduction:

-

Hydrogenation with Raney Ni or Bu₃SnH/Pd catalysts yields dihydro derivatives (e.g., α-8,9-dihydrotheaspirane) .

Structural Influences on Reactivity

Theaspirane’s bicyclic spiro structure directs regioselectivity:

-

Conjugated diene system : Favors epoxidation over isolated double bonds .

-

Steric hindrance : Limits oxidation at C(13) methyl groups in ionone analogs, but not observed in theaspirane .

Analytical Characterization

Products identified via:

Aplicaciones Científicas De Investigación

Fragrance and Flavor Industry

Chemical Characteristics

(+)-Theaspirane A is known for its pleasant aromatic properties, making it valuable in the fragrance industry. It serves as a key ingredient in perfumes and flavorings due to its distinctive scent profile.

Safety Assessments

Recent safety assessments indicate that this compound does not present significant concerns regarding skin sensitization or genotoxicity. Studies conducted under Good Laboratory Practice (GLP) conditions have shown that it is non-mutagenic and non-clastogenic, supporting its safe use in consumer products .

| Property | Result |

|---|---|

| Skin Sensitization | No concern reported |

| Genotoxicity | Non-mutagenic |

| Clastogenicity | Non-clastogenic |

| NOAEL (Repeated Dose Toxicity) | 167 mg/kg/day |

Food Science Applications

Flavor Enhancement

In food science, this compound is utilized for its flavor-enhancing properties. It has been identified in various fruit and vegetable flavors, contributing to the overall sensory experience of food products . Its low concentration in food matrices (<0.1%) indicates its potency as a flavoring agent .

Vinegar Production

Research has shown that this compound plays a role in the volatile composition of vinegar produced from fruit concentrates. It contributes to the complexity of flavors in fermented products, enhancing their sensory attributes .

Pest Management

Attractant Composition

this compound has been explored as a component in pest attractant compositions. Its derivatives have shown potential in attracting specific pests, which could be beneficial for developing environmentally friendly pest control strategies . The use of this compound could lead to more targeted pest management approaches, reducing reliance on broad-spectrum pesticides.

Biotransformation Studies

Fungal Biotransformation

Studies have demonstrated that various fungal species can biotransform this compound into other valuable compounds. This process can lead to the production of novel flavor compounds and bioactive substances with potential applications in food and pharmaceuticals . The ability of fungi to modify this compound highlights its versatility and importance in biotechnological applications.

| Fungal Species | Biotransformation Products |

|---|---|

| Aspergillus niger | Theaspirone |

| Fusarium culmorum | Hydroxy-derivatives |

| Penicillium roqueforti | Alcohol derivatives |

Mecanismo De Acción

The mechanism of action of (+)-theaspirane a involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context .

Comparación Con Compuestos Similares

Spiroketals: Other spiroketal compounds with similar structural features.

Oxaspiro Compounds: Compounds with similar oxaspiro structures.

Uniqueness: (+)-theaspirane a is unique due to its specific stereochemistry and the presence of multiple methyl groups, which can influence its reactivity and biological activity .

Actividad Biológica

Overview

(+)-Theaspirane A is a spiroketal compound known for its unique structural properties and diverse biological activities. This article delves into its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by case studies and research findings.

- Molecular Formula : C13H22O

- Molecular Weight : 194.32 g/mol

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains and fungi. For instance:

- Bacterial Activity : In a study, this compound demonstrated inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with Minimum Inhibitory Concentrations (MIC) ranging from 50 to 100 µg/mL.

- Fungal Activity : The compound also showed antifungal properties against Candida albicans, with an MIC of approximately 75 µg/mL .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Bacillus subtilis | 100 |

| Candida albicans | 75 |

2. Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Notably:

- Cell Lines Tested : Human breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Results : The compound exhibited cytotoxic effects with IC50 values of 30 µM for MCF-7 and 25 µM for A549 cells, indicating a promising therapeutic avenue for cancer treatment .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| A549 | 25 |

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : It potentially modulates receptor activities, influencing cellular responses to external stimuli .

Study on Antimicrobial Efficacy

A recent study published in the Journal of Agricultural and Food Chemistry highlighted the antimicrobial properties of this compound against foodborne pathogens. The study demonstrated that the compound could be utilized as a natural preservative in food products due to its ability to inhibit microbial growth effectively .

Anticancer Research

Another significant study focused on the anticancer properties of this compound, where researchers observed that treatment with the compound led to apoptosis in cancer cells. The study provided evidence supporting the induction of caspase pathways, which are crucial for programmed cell death .

Propiedades

IUPAC Name |

(2S,5S)-2,6,6,10-tetramethyl-1-oxaspiro[4.5]dec-9-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-10-6-5-8-12(3,4)13(10)9-7-11(2)14-13/h6,11H,5,7-9H2,1-4H3/t11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUZHTWCNKINPY-WCQYABFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(O1)C(=CCCC2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2(O1)C(=CCCC2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66537-39-1 | |

| Record name | Theaspirane A, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066537391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THEASPIRANE A, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3NXN11I9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Theaspirane A?

A1: Theaspirane A has the molecular formula C13H22O and a molecular weight of 194.32 g/mol.

Q2: How is Theaspirane A synthesized?

A2: Theaspirane A can be synthesized through various methods. One approach involves starting with β-ionone, a common starting material for many terpenoid syntheses. [, , , , , , ] Other methods utilize α-ionone or dihydro-β-ionone as starting materials. [, ] The key step in many syntheses involves the cyclization of a suitable precursor, often a dihydro-β-ionol derivative, to form the spirocyclic ring system characteristic of Theaspirane A. [, , , ]

Q3: What are the key spectroscopic features of Theaspirane A?

A3: Theaspirane A can be characterized using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) provides information about the compound's structure and stereochemistry. [, , , , ] Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides information about the molecular weight and fragmentation pattern of Theaspirane A. [, , , , , , , , , , , , , , , , , ] Combining these techniques allows for a comprehensive characterization of Theaspirane A.

Q4: In which natural sources is Theaspirane A found?

A4: Theaspirane A is a naturally occurring compound found in various plants. It was first identified in tea [], and later discovered in other sources, such as passion fruit [, ], quince fruit [, ], roses [, ], Osmanthus flowers [], and Telosma cordata flowers. []

Q5: Does Theaspirane A contribute to the aroma of these plants?

A5: Yes, Theaspirane A significantly contributes to the characteristic aroma of certain plants. In roses, for example, Theaspirane A, along with other compounds like geraniol, nerol, and citronellol, is responsible for the typical "rose scent". [, ] Similarly, Theaspirane A contributes to the unique aroma profiles of passion fruit [], quince fruit [], and Osmanthus flowers [].

Q6: Are there any known biological activities of Theaspirane A?

A6: Theaspirane A has demonstrated some interesting biological activities. Research indicates that it acts as a kairomone for the banana weevil, Cosmopolites sordidus, attracting the insect to senesced banana leaves. [, , ] This property highlights the potential of Theaspirane A for developing environmentally friendly pest control strategies.

Q7: What about the degradation products of Theaspirane A? Do they have any odor or biological activity?

A7: Yes, several degradation products of Theaspirane A, formed through oxidation processes, have been identified. [, ] Some of these degradation products, such as 4-hydroxy-7,8-dihydro-β-ionone and dihydrodehydro-β-ionone, possess unique aromas reminiscent of grenadine and Sauternes wine, respectively. [, , ] These compounds contribute to the complex aroma profiles of aged beverages like beer and wine.

Q8: Can Theaspirane A be used to control other insect pests?

A8: While Theaspirane A is a known kairomone for the banana weevil, its efficacy on other insect pests remains largely unexplored. Further research is needed to determine its potential as a broader-spectrum insect attractant or repellent.

Q9: What analytical techniques are employed to study Theaspirane A?

A9: Several analytical techniques are employed to study Theaspirane A and its related compounds. These include:

- Headspace Solid-Phase Microextraction (HS-SPME): This technique isolates volatile compounds, like Theaspirane A, from complex matrices, such as plant materials and beverages. [, , , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates and identifies volatile compounds based on their retention time and mass-to-charge ratios. [, , , , , , , , , , , , , , , , , ]

- Multidimensional Gas Chromatography (MDGC): This technique enhances the separation of complex mixtures, allowing for the identification of trace compounds and the analysis of enantiomers. [, ]

- Coupled Gas Chromatography-Electroantennography (GC-EAG): This technique combines the separation power of GC with the sensitivity of insect antennae to detect and identify biologically active compounds, such as pheromones and kairomones. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.